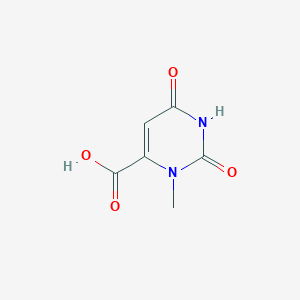

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

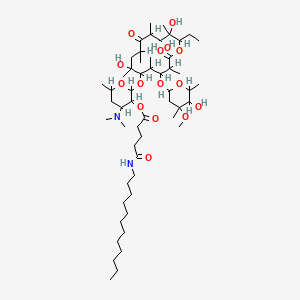

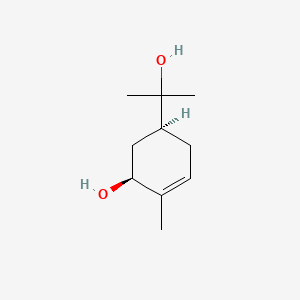

“3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid” is a multifunctional molecule. It contains a formyl group, a hydroxyl group, and the imide moiety. Each of these groups can play a role in specific transformations or uses .

Synthesis Analysis

The synthesis of this compound involves a convenient three-step procedure. From ethyl acetoacetate and methyl carbamate, methyloxazine is isolated by crystallization from mother liquor in a 20% yield. Subsequently, the reaction of methyloxazine with propanolamine in a sealed vial in solventless condition gives 1-propanol-6-methyl uracil with 85% yield by crystallization. Finally, the oxidation with selenium dioxide allows to obtain uracil aldehyde, isolated after chromatographic column purification as a hemiacetal derivative .Chemical Reactions Analysis

The molecule is multifunctional as it contains a formyl group, a hydroxyl group, and the imide moiety. Each of these groups can play a role in specific transformations or uses .科学的研究の応用

Synthesis of Uracil Derivatives

One of the applications of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is in the synthesis of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA. The derivatives of uracil are used in a variety of applications, including the development of pharmaceuticals and agrochemicals. The compound’s multifunctional nature, containing a formyl group, a hydroxyl group, and the imide moiety, makes it a versatile precursor for synthesizing complex molecules .

Organic Synthesis

This compound serves as a starting point for various organic synthesis processes. It can undergo reactions such as cyclization and alkylation, which are fundamental in constructing complex organic molecules. These processes are crucial for creating compounds with potential therapeutic properties .

Supramolecular Chemistry

The ability of uracil bases to form hydrogen bonds makes them particularly useful in supramolecular chemistry. This field involves the design and synthesis of complex molecules that mimic the multifunctional systems found in nature. The compound’s structure allows it to interact with complementary functions through hydrogen bonding, which is essential for molecular recognition and sensor applications .

Molecular Recognition

In the field of molecular recognition, the compound can be used to create systems that can selectively bind to specific molecules. This is particularly important in the development of diagnostic tools and targeted drug delivery systems. The compound’s ability to form specific interactions makes it a valuable component in designing such systems .

Sensors Development

The compound’s functional groups can be utilized to develop sensors. These sensors can detect various substances or changes in the environment, which is vital in fields like environmental monitoring, medical diagnostics, and industrial process control .

Nucleic Acid Research

Given its structural similarity to nucleic acid components, this compound can be used in nucleic acid research. It can help in understanding the mechanisms of DNA replication and repair, as well as in the study of genetic diseases .

Drug Discovery

The compound’s reactivity and ability to form stable derivatives make it a valuable building block in drug discovery. It can be used to synthesize a wide range of bioactive molecules that can serve as potential drug candidates .

Chemical Education

Lastly, due to its multifunctional nature and the variety of reactions it can undergo, this compound is an excellent subject for chemical education. It can be used to demonstrate various organic chemistry concepts and techniques to students .

将来の方向性

The synthesis of “3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid” involves a convenient three-step procedure, which involves the use of low-cost materials, a minimal amount of solvents, and fast purification procedures . This efficient strategy could be further explored and optimized in future research.

特性

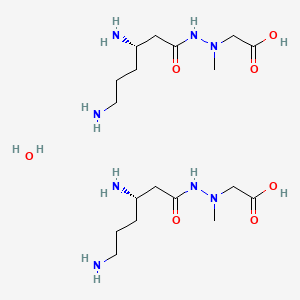

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves the condensation of ethyl acetoacetate with urea followed by cyclization and oxidation.", "Starting Materials": [ "Ethyl acetoacetate", "Urea", "Sodium ethoxide", "Hydrochloric acid", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 10 g of ethyl acetoacetate in 50 mL of absolute ethanol and add 6.5 g of urea and 5 g of sodium ethoxide. Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add 10 mL of hydrochloric acid. Filter the precipitated solid and wash with water to obtain 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine.", "Step 3: Dissolve 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in 50 mL of water and add 5 g of sodium nitrite. Keep the mixture at 0-5°C for 30 minutes.", "Step 4: Add a solution of 6 g of sodium nitrate in 20 mL of water to the reaction mixture and keep it at 0-5°C for 30 minutes.", "Step 5: Add 10 mL of concentrated sulfuric acid slowly to the reaction mixture and keep it at 0-5°C for 30 minutes.", "Step 6: Add 50 mL of ice-cold water to the reaction mixture and neutralize it with sodium hydroxide solution. Filter the precipitated solid and wash with water to obtain 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.", "Step 7: Dissolve 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid in 50 mL of water and add 10 mL of hydrogen peroxide. Heat the mixture under reflux for 2 hours to obtain the final product." ] } | |

CAS番号 |

705-36-2 |

製品名 |

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid |

分子式 |

C6H6N2O4 |

分子量 |

170.12 g/mol |

IUPAC名 |

3-methyl-2,6-dioxopyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C6H6N2O4/c1-8-3(5(10)11)2-4(9)7-6(8)12/h2H,1H3,(H,10,11)(H,7,9,12) |

InChIキー |

HRHMKAOOSCBQKD-UHFFFAOYSA-N |

SMILES |

CN1C(=CC(=O)NC1=O)C(=O)O |

正規SMILES |

CN1C(=CC(=O)NC1=O)C(=O)O |

同義語 |

1-(methyl)orotic acid 1-methylorotic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1196690.png)

![N-methyl-2-[[4-methyl-5-[(4-nitrophenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1196703.png)